molecular formula C10H7N3O B3048965 Pyridazin-3-YL(pyridin-3-YL)methanone CAS No. 188630-95-7

Pyridazin-3-YL(pyridin-3-YL)methanone

Cat. No.: B3048965
CAS No.: 188630-95-7
M. Wt: 185.18 g/mol
InChI Key: SVDVBUWBKQMMNL-UHFFFAOYSA-N
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Description

Pyridazin-3-YL(pyridin-3-YL)methanone is a complex organic compound . It’s likely to be a derivative of pyridazin-3-ones, which are known for their diverse pharmacological activities . Pyridazin-3-ones are easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, pyrazolo [1,5-a]pyridin-3-yl pyridazin-3-ones, can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Scientific Research Applications

Crystallographic Studies and Molecular Synthesis

  • A study conducted by Kloubert et al. (2012) focused on the methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, resulting in a compound with distinct crystallographic features. The analysis revealed significant dihedral angles between the indolizine unit and the attached pyridyl and pyridinoyl rings, providing insights into the structural flexibility of such compounds (Kloubert et al., 2012).

Reactivity and Complex Formation

  • Saldías et al. (2020) described the synthesis of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine. This research highlights the reactivity of pyridazine derivatives and their potential in forming complexes with metals, which could be useful in catalysis or material science applications (Saldías et al., 2020).

Synthetic Routes and Antimicrobial Activities

  • Narasimhan et al. (2011) and Napoleon et al. (2015) explored the synthesis of various pyridazin-3-yl(pyridin-3-yl)methanone derivatives and evaluated their antimicrobial and antimycobacterial activities. These studies highlight the potential pharmacological applications of these compounds, particularly in addressing microbial resistance (Narasimhan et al., 2011); (Napoleon et al., 2015).

Advanced Material Applications

  • Volpi et al. (2017) conducted a study on the one-pot synthesis of imidazo[1,5-a]pyridine derivatives, showcasing the potential of this compound derivatives in creating materials with large Stokes' shifts. This property is particularly relevant for applications in luminescent materials and optical sensors (Volpi et al., 2017).

Future Directions

While specific future directions for Pyridazin-3-YL(pyridin-3-YL)methanone are not available, the field of medicinal chemistry continues to explore the potential of pyridazin-3-ones and related compounds for their diverse pharmacological activities .

Properties

IUPAC Name

pyridazin-3-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10(8-3-1-5-11-7-8)9-4-2-6-12-13-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVBUWBKQMMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443362
Record name PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188630-95-7
Record name PYRIDAZIN-3-YL(PYRIDIN-3-YL)METHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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